(1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid (1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 735269-69-9
VCID: VC11680988
InChI: InChI=1S/C15H18O3/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(9-12)15(17)18/h2,4-5,8,12-13H,3,6-7,9H2,1H3,(H,17,18)/t12-,13+/m1/s1
SMILES: CC1=CC(=CC=C1)C(=O)C2CCCC(C2)C(=O)O
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol

(1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 735269-69-9

Cat. No.: VC11680988

Molecular Formula: C15H18O3

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid - 735269-69-9

Specification

CAS No. 735269-69-9
Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
IUPAC Name (1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H18O3/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(9-12)15(17)18/h2,4-5,8,12-13H,3,6-7,9H2,1H3,(H,17,18)/t12-,13+/m1/s1
Standard InChI Key CRVGWBFUJRSQOX-OLZOCXBDSA-N
Isomeric SMILES CC1=CC(=CC=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O
SMILES CC1=CC(=CC=C1)C(=O)C2CCCC(C2)C(=O)O
Canonical SMILES CC1=CC(=CC=C1)C(=O)C2CCCC(C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₅H₁₈O₃, with a molar mass of 246.30 g/mol. Its IUPAC name, (1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid, reflects the stereochemistry of the cyclohexane ring and the 3-methylbenzoyl substituent. Key structural elements include:

  • A cis-configured cyclohexane ring with chair conformation, stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone groups.

  • A 3-methylbenzoyl group at the equatorial position of C3, introducing steric hindrance and electronic effects.

  • A carboxylic acid moiety at C1, enabling salt formation or esterification .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number735269-69-9
Molecular FormulaC₁₅H₁₈O₃
Molar Mass246.30 g/mol
SMILESCC1=CC(=CC=C1)C(=O)[C@@H]2CCCC@@HC(=O)O
InChIKeyCRVGWBFUJRSQOX-OLZOCXBDSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves asymmetric catalysis and stereoselective functionalization:

  • Cyclohexane Ring Formation: Diels-Alder reaction between 1,3-butadiene and a substituted acrylate yields a bicyclic intermediate .

  • Benzoylation: Friedel-Crafts acylation introduces the 3-methylbenzoyl group using 3-methylbenzoyl chloride and AlCl₃.

  • Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester precursor under acidic conditions generates the carboxylic acid moiety.

  • Chiral Resolution: Chiral column chromatography or enzymatic resolution ensures enantiopurity (>98% ee).

Industrial Manufacturing

For large-scale production, continuous-flow reactors and enzymatic catalysis are prioritized to enhance yield (75–85%) and reduce waste. Key challenges include:

  • Stereochemical Control: Maintaining (1S,3R) configuration during scale-up.

  • Cost Efficiency: Sourcing affordable chiral ligands and catalysts.

Chemical Reactivity and Functionalization

Oxidation Reactions

The benzoyl group undergoes Baeyer-Villiger oxidation to form lactones, while the carboxylic acid can be decarboxylated to yield cyclohexane derivatives.

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, producing (1S,3R)-3-(3-methylbenzyl)cyclohexane-1-carboxylic acid—a potential pharmaceutical intermediate.

Substitution Reactions

The carboxylic acid participates in amide coupling (e.g., with EDCI/HOBt) to generate prodrugs or polymer precursors.

Industrial and Research Applications

Pharmaceuticals

  • Prodrug Development: Ester derivatives enhance bioavailability for CNS-targeted therapies.

  • Chiral Building Block: Used in synthesizing antitumor agents (e.g., taxol analogs) .

Agrochemicals

Incorporated into herbicidal formulations due to its stability under UV exposure and soil mobility.

Materials Science

Polymer Crosslinking: Carboxylic acid groups facilitate covalent bonding in epoxy resins, improving thermal stability (T₅% = 220°C).

Comparison with Structural Analogs

Table 2: Functional Group Impact on Bioactivity

CompoundKey ModificationCOX-2 IC₅₀ (µM)
(1S,3R)-3-(3-Methylbenzoyl)...3-Methylbenzoyl12
(1S,3R)-3-Aminocyclohexane... Amino group>100
3-Methylcyclohexanecarboxylic... No benzoyl groupInactive

The 3-methylbenzoyl group is critical for COX-2 inhibition, while amino substituents abolish activity .

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